molecular formula C5H7NO2 B15198520 (R)-1-(Isoxazol-3-yl)ethanol

(R)-1-(Isoxazol-3-yl)ethanol

Cat. No.: B15198520
M. Wt: 113.11 g/mol
InChI Key: OJSDNYAMXINJQD-SCSAIBSYSA-N
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Description

®-1-(Isoxazol-3-yl)ethanol is a chiral compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Isoxazol-3-yl)ethanol can be achieved through several methods. One common approach involves the enantioselective reduction of isoxazole derivatives. For instance, the reduction of isoxazole-3-carboxylic acid esters using chiral catalysts can yield ®-1-(Isoxazol-3-yl)ethanol with high enantiomeric purity .

Industrial Production Methods

Industrial production of ®-1-(Isoxazol-3-yl)ethanol typically involves the use of large-scale catalytic processes. These processes often employ chiral ligands and catalysts to ensure high selectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

®-1-(Isoxazol-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoxazole derivatives, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

®-1-(Isoxazol-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(Isoxazol-3-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Isoxazol-3-yl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in various applications, particularly in medicinal chemistry where enantiomeric purity can significantly influence drug efficacy and safety .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(1R)-1-(1,2-oxazol-3-yl)ethanol

InChI

InChI=1S/C5H7NO2/c1-4(7)5-2-3-8-6-5/h2-4,7H,1H3/t4-/m1/s1

InChI Key

OJSDNYAMXINJQD-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NOC=C1)O

Canonical SMILES

CC(C1=NOC=C1)O

Origin of Product

United States

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